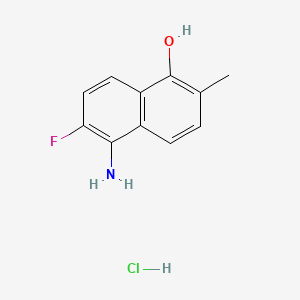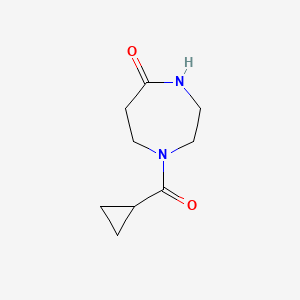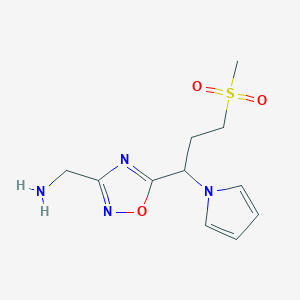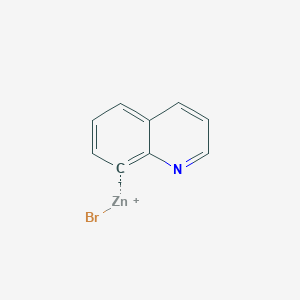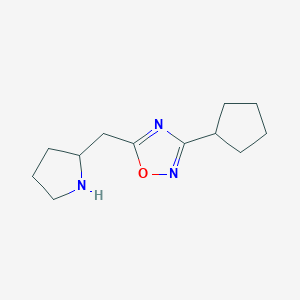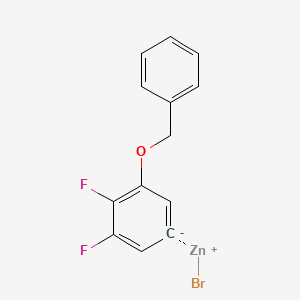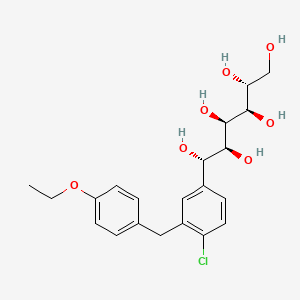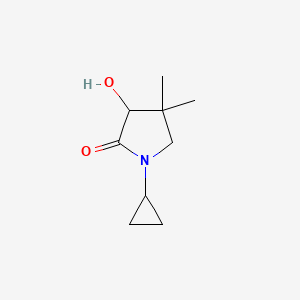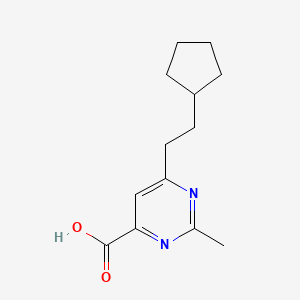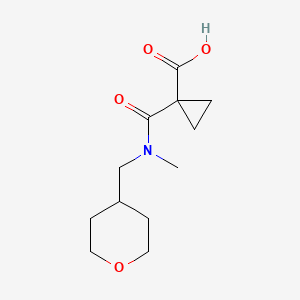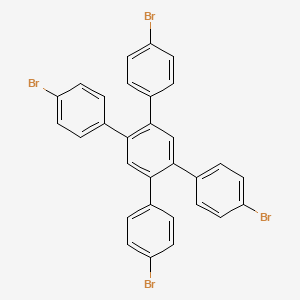
1,2,4,5-tetrakis(4-bromophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrakis(4-bromophenyl)benzene is an organic compound with the molecular formula C30H18Br4. It is characterized by a benzene ring substituted with four bromophenyl groups at the 1, 2, 4, and 5 positions. This compound is notable for its high molecular weight and unique structural properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrakis(4-bromophenyl)benzene can be synthesized through a nickel-catalyzed Yamamoto coupling reaction. This involves the treatment of this compound with nickel(0) complex in dimethylformamide (DMF) at 80°C for 48 hours . The reaction yields a highly porous organic framework, which is then washed and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Yamamoto coupling reaction provides a scalable approach for its synthesis. The use of nickel catalysts and DMF as a solvent ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4,5-Tetrakis(4-bromophenyl)benzene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrakis(4-bromophenyl)benzene has several applications in scientific research, including:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Serves as a precursor for the synthesis of catalysts used in various organic transformations.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-tetrakis(4-bromophenyl)benzene is largely dependent on its role in specific applications. For instance, in MOFs, it acts as a ligand that coordinates with metal ions to form a stable framework. The bromine atoms facilitate various substitution reactions, enabling the formation of complex structures .
Comparación Con Compuestos Similares
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure but with carboxyl groups instead of bromine atoms.
1,3,5-Tris(4-bromophenyl)benzene: Contains three bromophenyl groups instead of four, leading to different reactivity and applications.
Uniqueness: 1,2,4,5-Tetrakis(4-bromophenyl)benzene is unique due to its high degree of substitution and the presence of bromine atoms, which enhance its reactivity in substitution and cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C30H18Br4 |
|---|---|
Peso molecular |
698.1 g/mol |
Nombre IUPAC |
1,2,4,5-tetrakis(4-bromophenyl)benzene |
InChI |
InChI=1S/C30H18Br4/c31-23-9-1-19(2-10-23)27-17-29(21-5-13-25(33)14-6-21)30(22-7-15-26(34)16-8-22)18-28(27)20-3-11-24(32)12-4-20/h1-18H |
Clave InChI |
JYYMXSUAPIUIAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


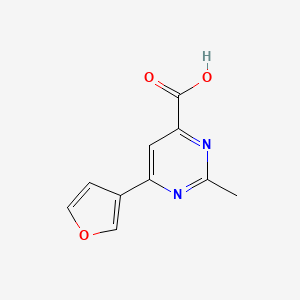
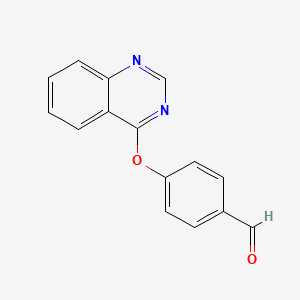
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)

